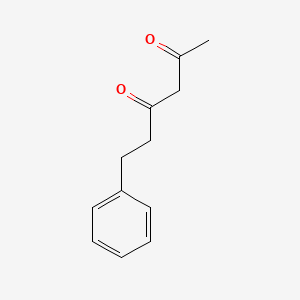

6-Phenylhexane-2,4-dione

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

52393-50-7 |

|---|---|

分子式 |

C12H14O2 |

分子量 |

190.24 g/mol |

IUPAC 名称 |

6-phenylhexane-2,4-dione |

InChI |

InChI=1S/C12H14O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

InChI 键 |

XDIAMGPBIBHHPF-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC(=O)CCC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Phenylhexane 2,4 Dione

Retrosynthetic Analysis for 6-Phenylhexane-2,4-dione Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. fiveable.meamazonaws.com For 1,3-dicarbonyl compounds like this compound, the most logical disconnections are the carbon-carbon bonds adjacent to the carbonyl groups, which correspond to well-known carbonyl condensation reactions in the forward synthetic direction. libretexts.orgquimicaorganica.org

Two primary disconnection approaches are considered for this compound:

Disconnection A (C4-C5 bond): This disconnection breaks the molecule into a synthon representing a phenylbutanoyl cation and an acetyl anion (an enolate equivalent). This suggests a synthetic route involving the acylation of an acetone (B3395972) enolate or its equivalent.

Disconnection B (C2-C3 bond): This approach disconnects the molecule into a synthon for an acetyl cation and an enolate derived from 4-phenyl-2-butanone. This pathway corresponds to a Claisen condensation or a related acylation of a ketone. libretexts.org

These retrosynthetic pathways point to a set of plausible starting materials for the synthesis of this compound, as detailed in the table below.

| Disconnection Pathway | Bond Cleaved | Precursor 1 (Nucleophile Source) | Precursor 2 (Electrophile Source) | Corresponding Forward Reaction |

| Pathway A | C4 – C5 | Acetone | Ethyl 3-phenylpropanoate | Claisen-type Condensation |

| Pathway B | C2 – C3 | 4-Phenyl-2-butanone (Benzylacetone) | Ethyl acetate (B1210297) | Claisen Condensation |

This analysis identifies the Claisen condensation and related enolate acylation reactions as the most direct and classical methods for constructing the this compound framework. nih.gov

Direct Synthesis Approaches to this compound

The synthesis of β-diketones is a cornerstone of organic synthesis, with several established methods for their preparation. researchgate.net

The Claisen condensation is the most classical and widely used method for synthesizing β-dicarbonyl compounds. nih.govorganic-chemistry.org The reaction involves the condensation of a ketone with an ester in the presence of a strong base. organic-chemistry.org For this compound, this can be achieved by reacting the enolate of 4-phenyl-2-butanone (also known as benzylacetone) with an acetate ester, such as ethyl acetate.

The general mechanism proceeds as follows:

A strong base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon of 4-phenyl-2-butanone, forming a nucleophilic enolate.

The enolate attacks the electrophilic carbonyl carbon of ethyl acetate.

The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group.

The newly formed β-diketone is acidic at the central methylene (B1212753) position and is readily deprotonated by the base, driving the equilibrium toward product formation. A final acidic workup step re-protonates the molecule to yield this compound.

The use of a ketone as the nucleophilic partner in a condensation with an ester is sometimes referred to as a crossed Claisen reaction. libretexts.org The significant difference in acidity between the α-protons of the ketone (more acidic) and the ester ensures that the ketone is preferentially deprotonated, making it the enolate donor and the ester the acceptor, which prevents a complex mixture of products. libretexts.org

A related strategy involves the direct acylation of a pre-formed ketone enolate using a more reactive acylating agent than an ester, such as an acyl chloride or anhydride. organic-chemistry.orgorganic-chemistry.org In this approach, the enolate of 4-phenyl-2-butanone can be generated using a strong base like lithium diisopropylamide (LDA) and then treated with acetyl chloride.

This method can sometimes offer advantages over the traditional Claisen condensation, including the ability to use stoichiometric amounts of reagents and often proceeding under milder conditions. The choice of base and solvent is critical to control the regioselectivity of enolate formation and prevent side reactions.

Comparison of Synthetic Routes

| Method | Nucleophile | Electrophile | Base/Catalyst | Key Features |

|---|---|---|---|---|

| Claisen Condensation | 4-Phenyl-2-butanone | Ethyl acetate | Sodium ethoxide, Sodium hydride | Equilibrium-driven; requires at least a stoichiometric amount of base. |

| Direct Acylation | 4-Phenyl-2-butanone | Acetyl chloride | Lithium diisopropylamide (LDA) | Generally faster and irreversible; can be performed at low temperatures. |

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. youtube.com While specific literature on the green synthesis of this compound is scarce, general green methodologies for related acylation and condensation reactions can be applied.

Key green chemistry considerations include:

Catalysis over Stoichiometric Reagents: Replacing stoichiometric strong bases like sodium hydride or LDA with catalytic systems can reduce waste and improve safety.

Solvent Selection: Traditional syntheses may use volatile organic solvents like tetrahydrofuran (B95107) or diethyl ether. Exploring greener solvents, such as ionic liquids, or even solvent-free conditions, can significantly reduce environmental impact. For instance, mechanochemical (ball-milling) approaches for acyl Suzuki-Miyaura cross-couplings have been developed to synthesize ketones without solvents. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Friedel-Crafts acylation, a related ketone synthesis, has been explored using methodologies that avoid halogenated or metallic waste streams. acs.org

Modern organic synthesis has seen the development of numerous catalytic systems to improve the efficiency of C-C bond formation. For the synthesis of β-diketones, catalytic approaches can offer milder reaction conditions and higher yields compared to classical stoichiometric methods. nih.gov

Examples of catalytic strategies applicable to β-diketone synthesis include:

Metal-Based Catalysis: Various metal catalysts, including those based on palladium, nickel, or iron, can facilitate cross-coupling reactions. organic-chemistry.org For example, palladium-catalyzed coupling of acyl chlorides with enolates or their equivalents can form the desired dione (B5365651) structure.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool. While more commonly applied to asymmetric reactions, organocatalysts can also promote condensation reactions under mild, metal-free conditions.

Soft Enolization Techniques: To circumvent the need for strong, harsh bases, "soft enolization" methods have been developed. These techniques use milder reagents, such as Lewis acids in combination with a weaker base, to generate the nucleophilic enolate, increasing the functional group tolerance of the reaction. nih.gov

Advanced Derivatization of this compound

The this compound molecule is a versatile building block for further synthetic transformations, primarily due to the reactivity of its dicarbonyl system and the acidic α-proton. researchgate.net The compound exists in equilibrium between its diketo and enol tautomers, with the enol form being a key intermediate in many of its reactions. researchgate.net

Key derivatization strategies include:

Synthesis of Heterocycles: β-Diketones are classic precursors for the synthesis of five- and six-membered heterocyclic rings. Condensation of this compound with binucleophiles leads to a variety of important scaffolds.

Reaction with hydrazine (B178648) yields pyrazole (B372694) derivatives.

Reaction with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives.

Reaction with thiourea can be used to synthesize thiazine (B8601807) derivatives. derpharmachemica.com

Metal Chelation: The enolate form of β-diketones acts as a powerful bidentate ligand, forming stable chelate complexes with a wide range of metal ions. These metal complexes have applications in catalysis and materials science.

α-Carbon Functionalization: The methylene carbon (C3) situated between the two carbonyl groups is readily deprotonated to form a stabilized enolate. This nucleophile can then react with various electrophiles, allowing for alkylation, acylation, or halogenation at this position to create more complex derivatives.

Examples of Derivatization Reactions

| Reagent | Product Type | Significance |

|---|---|---|

| Hydrazine (NH₂NH₂) | Pyrazole | Core structure in many pharmaceuticals. |

| Thiourea (SC(NH₂)₂) | Thiazine | Heterocyclic scaffold with biological relevance. derpharmachemica.com |

| Metal Salts (e.g., Cu(OAc)₂) | Metal Chelate Complex | Used in catalysis and as purification intermediates. nih.gov |

Selective Functionalization at Carbonyl and Alkyl Positions

The reactivity of this compound is dictated by the presence of two carbonyl groups and an acidic α-methylene group, providing multiple sites for selective functionalization. The compound primarily exists in its enol form, a characteristic that significantly influences its chemical behavior.

The α-methylene protons of 1,3-dicarbonyl compounds are notably acidic, facilitating deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, enabling a variety of alkylation and acylation reactions at the C3 position. For instance, the reaction of β-diketones with alkyl halides in the presence of a base is a common strategy for C-alkylation. While specific studies on this compound are not extensively documented, the principles of β-diketone reactivity suggest that it would readily undergo such transformations.

Furthermore, the two carbonyl groups present distinct electronic environments, which can be exploited for selective reactions. The C2 carbonyl is adjacent to a methyl group, while the C4 carbonyl is flanked by the methylene group. This subtle difference can, in principle, be used to achieve selective modifications such as reduction, oximation, or Wittig-type reactions, although specific methodologies for this compound are not well-reported in the literature. The selective reduction of one carbonyl group over the other in unsymmetrical β-diketones can be challenging but is achievable using specific reducing agents and reaction conditions.

Below is a table illustrating potential selective functionalization reactions based on the general reactivity of β-diketones.

| Reaction Type | Reagents and Conditions | Potential Product at C3 |

| Alkylation | R-X, Base (e.g., NaH, K2CO3) | 3-Alkyl-6-phenylhexane-2,4-dione |

| Acylation | RCOCl, Base (e.g., Pyridine) | 3-Acyl-6-phenylhexane-2,4-dione |

| Knoevenagel Condensation | RCHO, Base (e.g., Piperidine) | 3-(Alkylidene)-6-phenylhexane-2,4-dione |

Chemo-, Regio-, and Stereoselective Modifications of the Diketone Moiety

The presence of multiple reactive sites in this compound makes chemo-, regio-, and stereoselectivity crucial considerations in its synthetic transformations.

Chemoselectivity is often demonstrated in reactions where the two carbonyl groups exhibit different reactivity. For example, in condensation reactions with unsymmetrical hydrazines or hydroxylamines, two different regioisomeric heterocyclic products can be formed. The control of this regioselectivity is dependent on the reaction conditions and the nature of the substituents on the β-diketone.

Regioselectivity is also a key factor in the allylation of unsymmetrical β-diketones. While specific data for this compound is scarce, studies on similar systems have shown that the choice of catalyst and reaction conditions can direct the allylation to one of the two α-carbons of the enolate. nih.gov

Stereoselectivity can be introduced, for instance, in the reduction of the carbonyl groups. The reduction of a β-diketone can lead to a β-hydroxy ketone and subsequently to a 1,3-diol. The stereochemical outcome of these reductions can be controlled using chiral reducing agents or through substrate-controlled diastereoselective reductions. For example, the reduction of aromatic 1,3-diketones in the presence of bovine or human albumin with sodium borohydride (B1222165) has been shown to proceed with high diastereoselectivity to afford anti-1,3-diols. rsc.org

The following table summarizes potential selective modifications of the diketone moiety based on established principles for β-diketones.

| Modification Type | Reaction | Controlling Factors | Potential Outcome |

| Chemoselective Reduction | NaBH4/Albumin | Protein-induced stereocontrol | Stereoselective formation of β-hydroxy ketone |

| Regioselective Allylation | Allylboronates | Chiral ligands | Enantioselective C-C bond formation at a specific α-carbon |

| Stereoselective Reduction | Chiral reducing agents | Steric and electronic effects of the substrate and reagent | Formation of chiral 1,3-diols |

Formation of Complex Molecules via this compound Intermediates

β-Diketones are invaluable precursors for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. ijpras.com The 1,3-dicarbonyl unit in this compound is perfectly poised for cyclization reactions with various binucleophiles.

For instance, the reaction of β-diketones with hydrazine derivatives is a classic method for the synthesis of pyrazoles. Similarly, reaction with hydroxylamine yields isoxazoles, and amidines or guanidines can be used to construct pyrimidine (B1678525) rings. These reactions typically proceed through a condensation-cyclization sequence, where the regioselectivity is governed by the relative reactivity of the two carbonyl groups.

Moreover, the enolate of this compound can participate in various multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds in a single synthetic operation. researchgate.net For example, Hantzsch-type reactions involving a β-diketone, an aldehyde, and a source of ammonia (B1221849) can lead to the formation of dihydropyridine (B1217469) derivatives.

The table below provides examples of complex molecules that can be synthesized from β-diketone intermediates.

| Heterocyclic System | Binucleophile | General Reaction Conditions |

| Pyrazole | Hydrazine (R-NHNH2) | Acidic or basic catalysis, heating |

| Isoxazole | Hydroxylamine (NH2OH) | Mildly acidic or basic conditions |

| Pyrimidine | Amidines/Guanidine | Basic conditions, heating |

| Dihydropyridine | Aldehyde, Ammonia source | Hantzsch reaction conditions |

Mechanistic Investigations into the Reactivity of 6 Phenylhexane 2,4 Dione

Enol-Keto Tautomerism and Equilibrium Studies of 6-Phenylhexane-2,4-dione

Like other 1,3-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. The presence of two carbonyl groups flanking a methylene (B1212753) group (-CH2-) results in acidic α-protons, facilitating the formation of the enol form.

The tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents. The enol form is stabilized by the formation of a conjugated system and, crucially, by intramolecular hydrogen bonding.

A notable characteristic of the enol form of β-diketones is the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. This interaction significantly contributes to the stability of the enol tautomer. researchgate.net

Solvent Effects on Tautomeric Equilibria

The position of the keto-enol equilibrium is highly dependent on the solvent environment. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a dominant stabilizing interaction. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form, thus shifting the equilibrium towards the keto tautomer.

A computational study on the closely related 3-phenyl-2,4-pentanedione (B1582117) predicted that the keto form is more stable in polar solvents like water and methanol, which is consistent with the general understanding of solvent effects on the tautomeric equilibrium of β-diketones. It is reasonable to infer that this compound would exhibit a similar trend.

| Tautomer | ¹H NMR Signal (ppm) | Integration | Approximate Percentage |

|---|---|---|---|

| Enol | 5.48 (vinyl H) | 0.84 | ~72% |

| Keto | 3.56 (CH₂) | 0.32 | ~28% |

Intramolecular Hydrogen Bonding Dynamics

While specific thermodynamic data for the intramolecular hydrogen bond in this compound is not available, studies on analogous β-diketones provide a basis for understanding its characteristics. For instance, the enol form of pentane-2,4-dione is substantially stabilized by this intramolecular hydrogen bond. researchgate.net The presence of a phenyl group in this compound may subtly influence the electron density within the chelated ring and thus the strength of the hydrogen bond.

Acid-Base Chemistry and Deprotonation Pathways of this compound

The methylene protons situated between the two carbonyl groups of this compound are considerably acidic. This heightened acidity is a result of the electron-withdrawing nature of the adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion.

Upon deprotonation by a suitable base, a highly resonance-stabilized enolate is formed. The negative charge is delocalized over the two oxygen atoms and the central carbon atom. This delocalization is a key factor in the nucleophilic character of the compound. While the specific pKa value for this compound is not documented in the reviewed literature, it is expected to be in the range of other acyclic β-diketones.

Computational studies involving density functional theory (DFT) have been employed to evaluate the conformational flexibility of the deprotonated form of this compound, highlighting the importance of the enolate in its coordination chemistry.

Nucleophilic and Electrophilic Reactivity of this compound

The dual functionality of this compound, possessing both acidic protons and electrophilic carbonyl carbons, allows it to participate in a variety of chemical transformations. The enolate, formed upon deprotonation, is a potent nucleophile, while the carbonyl carbons are susceptible to nucleophilic attack.

Reactions with Amines and Imines: Formation of Enaminones and Nitrogen Heterocycles

The reaction of β-dicarbonyl compounds with primary or secondary amines is a well-established method for the synthesis of β-enaminones. These reactions typically proceed via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration.

While specific examples for this compound are scarce in the literature, general methodologies for enaminone synthesis are applicable. For instance, the direct condensation of 1,3-dicarbonyl compounds with amines, sometimes facilitated by a catalyst or by azeotropic removal of water, yields the corresponding enaminones. These enaminones are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and pyridines.

Condensation Reactions with Carbonyl Compounds

The active methylene group of this compound can act as a nucleophile in condensation reactions with aldehydes and ketones, most notably in the Knoevenagel condensation. This reaction typically involves a base catalyst, such as an amine, which facilitates the deprotonation of the dicarbonyl compound to form the reactive enolate.

The resulting enolate then adds to the carbonyl group of the aldehyde or ketone, and a subsequent dehydration step leads to the formation of a new carbon-carbon double bond. While specific examples detailing the Knoevenagel condensation of this compound are not prevalent in the surveyed literature, the general principles of this reaction are expected to apply. The phenyl substituent may exert steric and electronic effects on the reaction rate and product distribution.

Halogenation and Other Electrophilic Substitutions at Active Methylene

The methylene group at the C-3 position of this compound is referred to as an "active methylene" group due to the electron-withdrawing nature of the two adjacent carbonyl groups. This structural feature significantly increases the acidity of the C-H protons, facilitating the formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a soft nucleophile and readily reacts with various electrophiles.

The process of halogenation, a key example of electrophilic substitution, typically proceeds via the enol or enolate form of the diketone. In the presence of a base, the diketone is deprotonated to form the enolate, which then acts as a nucleophile, attacking an electrophilic halogen source such as elemental bromine (Br₂) or chlorine (Cl₂), or reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction is generally rapid and high-yielding.

Mechanism of Halogenation:

Enolate Formation: A base removes a proton from the active methylene carbon (C-3) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic halogenating agent, forming a new carbon-halogen bond at the C-3 position.

Although specific studies detailing the halogenation of this compound are not prevalent, the expected products would be the 3-halo-6-phenylhexane-2,4-diones. The reaction conditions can be tuned to favor mono- or di-halogenation. Other electrophilic substitutions at the active methylene position, such as nitration or acylation, would proceed through a similar enolate-mediated mechanism.

Table 1: Predicted Products of Electrophilic Substitution of this compound This table is illustrative and based on the expected reactivity of β-diketones, as specific experimental data for this compound is not readily available in the literature.

| Electrophile Source | Reagent Example | Predicted Product Name |

|---|---|---|

| Bromine | N-Bromosuccinimide (NBS) | 3-Bromo-6-phenylhexane-2,4-dione |

| Chlorine | N-Chlorosuccinimide (NCS) | 3-Chloro-6-phenylhexane-2,4-dione |

| Iodine | N-Iodosuccinimide (NIS) | 3-Iodo-6-phenylhexane-2,4-dione |

| Nitro Group | Nitronium tetrafluoroborate | 3-Nitro-6-phenylhexane-2,4-dione |

Cyclization and Rearrangement Reactions Involving this compound

The 1,3-dicarbonyl moiety is an exceptionally useful synthon for the construction of various heterocyclic systems. The two electrophilic carbonyl carbons and the nucleophilic active methylene carbon provide multiple reactive sites for condensation and cyclization reactions.

The reaction of β-diketones with dinucleophiles is a classical and highly efficient method for synthesizing five- and six-membered heterocyclic rings.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration. With an unsymmetrical diketone like this compound, a mixture of two regioisomeric pyrazoles can be expected, although one isomer may predominate based on the relative reactivity of the two carbonyl groups.

Isoxazoles: In a similar fashion, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoles. The mechanism involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration.

Pyrimidines: Condensation with urea, thiourea, or amidines provides access to pyrimidine (B1678525) derivatives. The reaction involves the formation of bonds between the nitrogen atoms of the dinucleophile and the carbonyl carbons of the diketone.

Furans and Pyrans: While less common via simple condensation, furans can be synthesized from β-diketones through various multi-step sequences. Pyrans, particularly 4H-pyrans, are often accessible through multicomponent reactions involving a β-dicarbonyl compound, an aldehyde, and a source of cyanide or another active methylene compound.

Table 2: Predicted Heterocyclic Products from this compound This table presents the expected products from classical condensation reactions. The formation of regioisomers is possible, and the specific isomer shown is for illustrative purposes.

| Dinucleophile | Reagent Example | Heterocyclic Product Class | Predicted Product Example |

|---|---|---|---|

| Hydrazine | Hydrazine hydrate | Pyrazole | 5-Methyl-3-(2-phenylethyl)-1H-pyrazole |

| Hydroxylamine | Hydroxylamine HCl | Isoxazole (B147169) | 5-Methyl-3-(2-phenylethyl)isoxazole |

| Urea | Urea | Pyrimidine | 6-Methyl-4-(2-phenylethyl)pyrimidin-2(1H)-one |

| Guanidine | Guanidine carbonate | Pyrimidine | 2-Amino-6-methyl-4-(2-phenylethyl)pyrimidine |

Metal-Catalyzed Cycloaddition Reactions

While the classical Diels-Alder cycloaddition typically involves conjugated dienes and dienophiles, β-diketones are not standard substrates for such reactions. However, the field of transition metal catalysis has expanded the scope of cycloaddition chemistry. Metal catalysts can activate substrates in novel ways, enabling cycloadditions that are not feasible under thermal conditions. For instance, metal enolates derived from β-diketones can participate in various annulation reactions. Palladium-catalyzed intramolecular diarylation of 1,3-diketones has been reported as a method for constructing spiro quaternary carbons. Although there are no specific reports of metal-catalyzed cycloadditions involving this compound, its enolate could potentially serve as a nucleophilic partner in metal-catalyzed allylic alkylations or other annulation strategies to form cyclic structures. The development of such reactions remains an area for future investigation.

Oxidative and Reductive Transformations of this compound

The carbonyl groups of this compound are susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidative Transformations: The oxidation of β-diketones can proceed via different pathways depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to cleavage of the C-C bonds within the diketone moiety. For example, oxidation of β-diketones with alkaline hydrogen peroxide can yield carboxylic acids. Acid-catalyzed oxidation of substituted β-diketones with hydrogen peroxide has been shown to produce esters. Another common transformation is the oxidation of a β-hydroxyketone (which could be formed by partial reduction of the diketone) to the corresponding β-diketone using reagents like o-iodoxybenzoic acid (IBX).

Reductive Transformations: The reduction of the carbonyl groups in this compound can yield a range of products, including β-hydroxyketones and 1,3-diols.

Chemoselective Reduction: It is often challenging to selectively reduce one carbonyl group in the presence of the other. However, certain reagents and conditions can favor the formation of the β-hydroxyketone. For example, sodium borohydride (B1222165) (NaBH₄) at low temperatures might exhibit some selectivity.

Stereoselective Reduction: The reduction of the two carbonyls to a 1,3-diol creates two new stereocenters, leading to the possibility of diastereomers (syn and anti). Standard reductions with reagents like NaBH₄ often result in a mixture of diastereomers. However, directed reductions, where a pre-existing functional group on the substrate or a chiral catalyst directs the approach of the reducing agent, can achieve high stereoselectivity. For instance, albumin-directed reduction of 1,3-diketones with NaBH₄ has been shown to be highly stereoselective, affording anti-1,3-diols.

Table 3: Potential Products of Reduction of this compound This table illustrates the potential products from the reduction of the carbonyl groups. The stereochemistry of the diol products is not specified and would depend on the reaction conditions.

| Reaction Type | Reducing Agent Example | Product Class | Potential Product Name |

|---|---|---|---|

| Partial Reduction | NaBH₄ (controlled) | β-Hydroxyketone | 4-Hydroxy-6-phenylhexan-2-one |

| Full Reduction | NaBH₄ (excess) | 1,3-Diol | 6-Phenylhexane-2,4-diol |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 6 Phenylhexane 2,4 Dione

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Phenylhexane-2,4-dione, NMR is crucial for identifying its tautomeric forms and elucidating its precise three-dimensional structure.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the chemical environment of the hydrogen and carbon atoms in this compound. Due to the tautomeric equilibrium between the diketo and enol forms, the spectra would be expected to show distinct sets of signals for each tautomer, with their integration reflecting the equilibrium ratio in the given solvent. The enol form is often stabilized by an intramolecular hydrogen bond, leading to a characteristic downfield shift for the enolic proton.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and understanding the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the hexane (B92381) chain and within the phenyl group. For instance, the protons on C5 would show a correlation with the protons on C6.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. researchgate.net It is instrumental in assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the crowded ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the methyl group at C1 would show a correlation to the carbonyl carbon at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, which is critical for determining the stereochemistry and preferred conformation of the molecule.

DOSY (Diffusion-Ordered Spectroscopy) : DOSY separates the NMR signals of different species in a mixture based on their diffusion rates. This can be used to confirm that all the observed signals for a particular tautomer belong to a single molecular entity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto and Enol Forms) in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Keto Form | ||

| C1-H₃ | ~2.1 | ~29 |

| C2=O | - | ~202 |

| C3-H₂ | ~3.6 | ~58 |

| C4=O | - | ~205 |

| C5-H₂ | ~2.9 | ~45 |

| C6-H₂ | ~2.7 | ~30 |

| Phenyl-H | ~7.2-7.3 | ~126-141 |

| Enol Form | ||

| C1-H₃ | ~2.0 | ~25 |

| C2=O | - | ~195 |

| C3-H | ~5.5 | ~100 |

| C4-OH | ~15-16 | ~192 |

| C5-H₂ | ~2.6 | ~42 |

| C6-H₂ | ~2.5 | ~31 |

| Phenyl-H | ~7.2-7.3 | ~126-141 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in an actual experimental spectrum.

The interconversion between the keto and enol tautomers of β-diketones is a dynamic process that can be studied using Dynamic NMR (DNMR) spectroscopy. mdpi.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging tautomers. At low temperatures, the exchange is slow on the NMR timescale, and sharp, distinct signals for both tautomers are observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals. At a sufficiently high temperature, the exchange becomes fast, and a single, averaged signal is observed. By analyzing the line shapes at different temperatures, the rate constants and the activation energy for the tautomeric exchange can be determined. jove.com

Solid-State NMR (ssNMR) provides valuable structural information for crystalline materials. While solution-state NMR reveals the dynamic average structure, ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into the molecular packing and intermolecular interactions in the solid state. For this compound, ssNMR could definitively determine the tautomeric form present in the crystalline state, which may differ from that in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. For a molecule with the formula C₁₂H₁₄O₂, the expected monoisotopic mass is 190.0994 g/mol . epa.gov HRMS can confirm this mass to within a few parts per million, effectively confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, the fragmentation patterns would be characteristic of a β-diketone. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. jove.com

α-Cleavage : This involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of stable acylium ions. For this compound, α-cleavage could result in the loss of a methyl radical (•CH₃) or a phenylethyl radical (•CH₂CH₂Ph).

McLafferty Rearrangement : This rearrangement can occur if there is a γ-hydrogen available for transfer to the carbonyl oxygen. This process results in the elimination of a neutral alkene molecule.

The fragmentation patterns can also help to distinguish between the keto and enol tautomers, as the different structures can lead to distinct fragmentation pathways under mass spectrometric conditions.

Table 2: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺• | Molecular Ion |

| 175 | [C₁₁H₁₁O₂]⁺ | Loss of •CH₃ |

| 147 | [C₁₀H₁₁O]⁺ | Loss of •COCH₃ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Note: These are predicted fragment ions based on common fragmentation pathways for ketones and may be observed in an experimental mass spectrum.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful non-destructive method for identifying functional groups and probing the conformational landscape of molecules. For this compound, these techniques are particularly useful for distinguishing between its keto and enol tautomers.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. wikipedia.org The positions of the absorption bands in the spectrum correspond to the frequencies of these vibrations, providing a fingerprint of the molecule's functional groups.

In the case of this compound, FT-IR is instrumental in identifying the predominant tautomeric form. The keto and enol forms exhibit distinct vibrational frequencies, especially in the carbonyl stretching region. nih.gov The diketo tautomer is characterized by two C=O stretching bands at higher wavenumbers, whereas the enol tautomer, stabilized by intramolecular hydrogen bonding and conjugation, shows characteristic C=O and C=C stretching bands at lower frequencies. The broad O-H stretching band of the enol group is also a key diagnostic feature.

Table 1: Characteristic FT-IR Vibrational Frequencies for β-Diketones

| Functional Group | Vibrational Mode | Diketo Form (cm⁻¹) | Enol Form (cm⁻¹) |

|---|---|---|---|

| C=O | Stretching | 1700 - 1790 | 1580 - 1650 |

| C=C | Stretching | - | 1550 - 1640 |

Note: These are general ranges for β-diketones and specific values for this compound may vary. Data sourced from general studies on β-diketones. nih.gov

The conjugation of the carbonyl group with the phenyl ring and the potential for intramolecular hydrogen bonding in the enol form of this compound significantly influences the position and intensity of these bands. edu.krd

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the C=C bonds in the phenyl ring and the enol tautomer.

While specific Raman studies on this compound are not widely available, potential applications using Surface-Enhanced Raman Scattering (SERS) can be considered. SERS is a highly sensitive technique that can enhance Raman signals by orders of magnitude when molecules are adsorbed onto nanostructured metal surfaces. This enhancement would allow for the detection of trace amounts of this compound. Furthermore, SERS could provide insights into the molecule's orientation on the metal surface, potentially distinguishing between different adsorption geometries of the keto and enol forms.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, these studies reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes predominantly, if not exclusively, as its enol tautomer, 6-phenylhex-5-ene-2,4-dione. Research has identified at least two polymorphic forms of this compound: a monoclinic and an orthorhombic form.

In the monoclinic polymorph, the asymmetric unit contains two independent molecules. researchgate.net Both molecules are in the enol form and are stabilized by a strong, asymmetric intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The crystal packing is primarily governed by intermolecular C—H⋯O contacts. researchgate.net

The existence of different polymorphs highlights the ability of the molecule to adopt different packing arrangements in the solid state, which can influence its physical properties.

Table 2: Selected Crystallographic Data for the Monoclinic Form of 6-phenylhex-5-ene-2,4-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature (K) | 150 |

Data obtained from studies on the monoclinic polymorph. researchgate.net

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. creative-biostructure.com Given that single-crystal studies have confirmed the existence of at least two polymorphs of 6-phenylhex-5-ene-2,4-dione, PXRD serves as a crucial tool for distinguishing between bulk samples of these forms. rigaku.comparticle.dk

Each polymorph possesses a unique crystal lattice, which results in a distinct PXRD pattern, characterized by a unique set of peak positions (2θ angles) and relative intensities. By comparing the experimental PXRD pattern of a bulk sample to patterns calculated from single-crystal data, one can unambiguously identify the polymorphic form present. PXRD is also highly effective for assessing the phase purity of a sample and for studying phase transitions between polymorphs that may be induced by changes in temperature or pressure.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic structure of a molecule by probing the transitions of electrons between different energy levels. wikipedia.org For this compound, this technique is particularly sensitive to the extent of conjugation, which differs significantly between the keto and enol tautomers.

The enol form of this compound has an extended π-conjugated system that includes the phenyl ring, the C=C double bond, and the C=O group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic shift). The primary electronic transition in the enol form is a π → π* transition. wikipedia.org

The diketo form, lacking this extended conjugation, absorbs at shorter wavelengths. Its spectrum is expected to be dominated by n → π* transitions, which involve the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital of a carbonyl group. wikipedia.org These transitions are typically weaker than π → π* transitions.

The position of the keto-enol equilibrium is highly sensitive to the solvent. taylorandfrancis.comnih.gov Therefore, the UV-Vis spectrum of this compound will show solvent-dependent changes, with the relative intensities of the absorption bands corresponding to the keto and enol forms reflecting their equilibrium concentrations. mdpi.comlibretexts.org

Table 3: Expected Electronic Transitions for Tautomers of this compound

| Tautomer | Chromophore | Expected Transition | Relative Wavelength |

|---|---|---|---|

| Diketo Form | C=O | n → π* | Shorter |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying the electronic transitions in organic molecules like this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. For β-diketones, the UV-Vis spectrum is particularly sensitive to the keto-enol tautomerism, a fundamental equilibrium in this class of compounds.

This compound exists as an equilibrium mixture of its diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which significantly influences its electronic absorption spectrum. The position of the absorption maximum (λmax) is highly dependent on the solvent polarity. mpg.de

| Solvent Type | Expected Predominant Tautomer | Expected λmax Range (nm) for π → π* (Enol) | Expected λmax Range (nm) for n → π* (Keto) |

| Nonpolar (e.g., Hexane, Cyclohexane) | Enol | 270 - 320 | ~250 - 280 |

| Polar Aprotic (e.g., Acetonitrile, THF) | Enol | 275 - 330 | ~255 - 285 |

| Polar Protic (e.g., Ethanol, Water) | Diketo | Shifted and less intense | ~260 - 290 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is an essential technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For derivatives of this compound that possess a chiral center, CD spectroscopy can be employed to determine their absolute configuration and enantiomeric purity.

The synthesis of chiral β-diketones can be achieved through various asymmetric synthesis methodologies. Once a chiral derivative of this compound is obtained, its CD spectrum will exhibit characteristic positive or negative Cotton effects at the wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

The enantiomeric purity of a sample can be determined by comparing its CD spectrum to that of the pure enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee). While there are no specific published CD spectra for chiral derivatives of this compound, the principles of the technique are broadly applicable.

| Spectroscopic Parameter | Application in Chiral Analysis |

| Sign of Cotton Effect (+ or -) | Determination of absolute configuration (by comparison with standards or theoretical calculations) |

| Molar Ellipticity [θ] | Quantitative measure of the CD signal, proportional to enantiomeric excess |

| Wavelength of Maxima/Minima | Corresponds to the electronic transitions of the chromophore |

Other Advanced Spectroscopic Methodologies

Beyond UV-Vis and CD spectroscopy, other advanced techniques can provide deeper insights into the electronic structure and reactivity of this compound.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation. This technique provides direct information about the energies of the molecular orbitals. nih.gov For this compound, PES could be used to probe the energies of the non-bonding (n) orbitals on the oxygen atoms and the π orbitals of the enol form. Studies on analogous acyclic β-diketones, such as acetylacetone (B45752), have shown that the interaction between the two carbonyl groups in the diketo form leads to a splitting of the non-bonding orbital energies. nih.gov In the enol form, the PES spectrum would reveal the ionization energies of the conjugated π system.

Electron Paramagnetic Resonance (EPR) for Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. nih.gov Radical cations of this compound can be generated, for instance, by radiolysis in a solid matrix. The resulting EPR spectrum would provide information about the structure and electronic distribution of the unpaired electron.

For the radical cation of this compound, two principal forms could be expected: the ketonic and the enolic radical cations. The hyperfine coupling constants observed in the EPR spectrum would allow for the differentiation between these two forms. The ketonic form would likely show small proton hyperfine couplings, while the enolic form, a π-type radical, would exhibit larger couplings to the protons within the conjugated system.

| Technique | Information Obtained | Relevance to this compound |

| Photoelectron Spectroscopy (PES) | Molecular orbital energies | Elucidation of the electronic structure of keto and enol tautomers. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species | Structural information on the radical cations of both the keto and enol forms. |

Computational and Theoretical Studies of 6 Phenylhexane 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 6-Phenylhexane-2,4-dione. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key quantum mechanical observables.

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between a diketo form and two possible enol forms, a phenomenon extensively studied in similar molecules. missouri.edu The asymmetric nature of this compound gives rise to one diketo tautomer and two distinct enol tautomers (Enol-A and Enol-B), primarily differing in the position of the enolic hydroxyl group and the double bond.

DFT calculations are the workhorse for investigating this equilibrium. In the gas phase, the enol forms are generally predicted to be more stable than the diketo form. This stability arises from the formation of a strong, intramolecular hydrogen bond between the enolic hydrogen and the adjacent carbonyl oxygen, creating a highly stable, quasi-aromatic six-membered ring. missouri.edu However, factors like steric hindrance from substituents can influence this balance. orientjchem.org

The relative stability between the two enol forms would depend on the electronic and steric influence of the methyl group versus the phenylethyl group attached to the dione (B5365651) backbone. DFT calculations can precisely quantify these energy differences.

Table 1: Representative DFT-Calculated Relative Energies for Tautomers of this compound (Hypothetical Data) Calculations are typically performed in the gas phase or with a solvent model to determine the relative Gibbs free energies (ΔG).

While DFT is highly effective, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) can provide even higher accuracy for electronic energies, serving as a benchmark for DFT results. These methods are computationally more demanding but are valuable for precise energy calculations.

A significant application of these computational methods is the prediction of spectroscopic signatures, which are crucial for identifying and characterizing the different tautomers experimentally.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of each tautomer. The diketo form is expected to show characteristic C=O stretching frequencies between 1687–1790 cm⁻¹. mdpi.com The enol forms would display a conjugated C=O stretch (1650–1700 cm⁻¹), a C=C stretch (1580–1640 cm⁻¹), and a broad O-H stretching band due to the strong intramolecular hydrogen bond. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict ¹H and ¹³C chemical shifts. A key diagnostic feature is the chemical shift of the enolic proton, which is typically found far downfield (>15 ppm) due to the strong hydrogen bond. missouri.edu

Table 2: Predicted Spectroscopic Signatures for Tautomers of this compound (Representative Data)

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. wikipedia.org

Exchange-Correlation Functionals: For organic molecules like β-diketones, the B3LYP hybrid functional is widely used and has a long track record of providing reliable geometries and relative energies. orientjchem.orgresearchgate.net Other functionals, such as the M06-2X, are specifically parameterized to better handle non-covalent interactions and can also yield excellent results. mdpi.com

Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. wikipedia.org Pople-style basis sets, such as 6-31G(d) or the larger 6-311++G(d,p), are common choices. kchem.org The inclusion of polarization functions (e.g., 'd') and diffuse functions (e.g., '+') is crucial for accurately describing the electron density, especially in systems with lone pairs and pi-systems. youtube.com For high-accuracy calculations, Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are often employed.

Table 3: Recommended DFT Functional and Basis Set Combinations

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solvent environment. nih.govnih.gov

The tautomeric equilibrium of β-diketones is known to be highly sensitive to the solvent environment. missouri.eduorientjchem.org MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules.

In polar, protic solvents like water or methanol, the solvent molecules can act as hydrogen bond donors and acceptors. These intermolecular hydrogen bonds can compete with and disrupt the intramolecular hydrogen bond that stabilizes the enol form. This often leads to a shift in the equilibrium, favoring the more polar diketo tautomer in polar solvents. missouri.edu MD simulations allow for the detailed analysis of the solvation shell around the molecule, quantifying the number and lifetime of hydrogen bonds between the solute and solvent and providing a molecular-level explanation for experimentally observed solvent effects.

The phenylethyl side chain of this compound imparts significant conformational flexibility. MD simulations are the ideal tool to explore the vast conformational space of this chain. nih.govrsc.org By running simulations for nanoseconds or longer, the molecule can be observed as it twists and turns, sampling numerous low-energy conformations.

Theoretical Investigations of Tautomeric Equilibria and Kinetic Barriers

Computational chemistry provides powerful tools to investigate the dynamic behavior of molecules like this compound. A key aspect of this β-diketone is its existence as a mixture of tautomers, primarily the diketo and several enol forms. Theoretical studies focus on the relative stability of these tautomers and the energy barriers that govern their interconversion. These investigations are crucial for understanding the compound's reactivity and spectroscopic properties. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost. orientjchem.orgresearchgate.net

Energy Profiles for Proton Transfer Processes

The interconversion between the keto and enol tautomers of this compound involves an intramolecular proton transfer. The energy profile of this process can be mapped computationally to determine the relative stabilities of the tautomers and the activation energy for their interconversion.

Studies on analogous β-diketones, such as 3-phenyl-2,4-pentanedione (B1582117), provide insight into the expected behavior of this compound. orientjchem.orgbohrium.com For these types of molecules, the enol form is often significantly stabilized by the formation of a quasi-aromatic six-membered ring via an intramolecular hydrogen bond. researchgate.netvaia.com However, computational studies on 3-phenyl-2,4-pentanedione using DFT methods (B3LYP/6-31+G(d)) have surprisingly indicated that the diketo form is more stable than the chelated enol form in both the gas phase and various solvents. orientjchem.orgresearchgate.net The energy difference is substantial, suggesting the diketo form predominates.

The proton transfer process is modeled to proceed through a transition state, which for β-diketones is typically a four-membered ring structure. orientjchem.orgresearchgate.net The inclusion of nuclear quantum effects (NQEs), especially for proton transfer, can significantly lower the effective energy barrier compared to classical calculations, as it accounts for phenomena like zero-point energy and tunneling. nih.gov

Below is a table illustrating the kind of data generated in a computational study on the tautomerism of a β-diketone, based on findings for the analogous 3-phenyl-2,4-pentanedione. orientjchem.orgresearchgate.net

| Phase | ΔE (Keto - Enol) (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Gas Phase | -17.89 | 30.61 |

| Cyclohexane | -17.34 | 30.82 |

| Carbon Tetrachloride | -17.27 | 30.84 |

| Methanol | -16.55 | 31.23 |

| Water | -16.50 | 31.26 |

This table presents theoretical data for 3-phenyl-2,4-pentanedione, a structural analog of this compound, calculated at the B3LYP/6-31+G(d) level of theory. orientjchem.orgresearchgate.net A negative ΔE indicates the keto form is more stable than the enol form.

Transition State Analysis for Reaction Pathways and Selectivity

Transition state (TS) analysis is fundamental to understanding the kinetics of the keto-enol tautomerization. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. siftdesk.org Computational methods are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactant (e.g., the keto form) and the transition state defines the activation energy barrier. siftdesk.org

For the intramolecular proton transfer in β-diketones, the transition state is characterized by the proton being partially bonded to both the carbon and oxygen atoms. Vibrational frequency analysis is used to confirm the nature of the stationary points found. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. siftdesk.org This imaginary frequency corresponds to the motion along the reaction coordinate—in this case, the transfer of the proton between the two atoms.

The height of the activation barrier determines the rate of the tautomerization reaction. A high barrier, as suggested by the data for the analogous 3-phenyl-2,4-pentanedione (around 30-31 kcal/mol), indicates that the interconversion is relatively slow at room temperature. orientjchem.orgresearchgate.net Solvent effects can slightly alter the height of this barrier. Polar solvents tend to stabilize the more polar diketo tautomer and can influence the transition state energy, leading to modest changes in the activation barrier. orientjchem.org This analysis is key to predicting reaction selectivity where one tautomer might be more reactive towards a specific reagent than the other.

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for predicting various spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum mechanical methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.info The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net

The process involves first optimizing the molecular geometry of this compound (for both keto and enol tautomers) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). idc-online.com Subsequently, the NMR shielding tensors are calculated. The predicted chemical shifts are typically obtained by referencing the calculated absolute shieldings to the shielding of a reference compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For improved accuracy, the results are often scaled using a linear regression analysis based on a set of known molecules. d-nb.info Modern DFT methods can achieve mean absolute errors (MAE) of less than 0.2-0.3 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts. d-nb.infonih.gov

These calculations can be instrumental in assigning specific peaks in an experimental spectrum and can help distinguish between different isomers or tautomers, as each form will have a unique predicted spectrum. idc-online.com

The table below illustrates a hypothetical output for the predicted ¹³C NMR chemical shifts for the diketo form of this compound.

| Carbon Atom | Functional Group | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | CH₃-C=O | ~28-32 |

| C2 | C=O | ~200-205 |

| C3 | CH₂ | ~55-60 |

| C4 | C=O | ~202-207 |

| C5 | CH₂ | ~43-47 |

| C6 | CH₂-Ph | ~28-32 |

| C7 (ipso) | Aromatic C | ~140-142 |

| C8/C12 (ortho) | Aromatic CH | ~128-130 |

| C9/C11 (meta) | Aromatic CH | ~128-130 |

| C10 (para) | Aromatic CH | ~126-128 |

Note: These are estimated chemical shift ranges based on typical values for these functional groups. Actual computational predictions would yield specific values.

Simulation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are routinely performed to predict these spectra. After geometry optimization, a frequency analysis is carried out at the same level of theory. This calculation provides the frequencies of the normal modes of vibration and their corresponding intensities.

For this compound, these calculations can help assign the absorption bands observed in experimental IR or Raman spectra. For example, the strong absorptions corresponding to the C=O stretching modes in the diketone are expected in the 1700-1740 cm⁻¹ region. In the enol tautomer, this would be replaced by a C=O stretch at a lower frequency (due to conjugation and hydrogen bonding, ~1600-1640 cm⁻¹) and a C=C stretching vibration (~1580-1620 cm⁻¹). The broad O-H stretch of the enol form would also be a key predicted feature.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. arxiv.org

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | CH₃, CH₂ | 2850-3000 | Medium-Strong |

| C=O Stretch (Asymmetric & Symmetric) | Diketone | 1700-1740 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450-1600 | Variable |

| CH₂/CH₃ Bend | Aliphatic | 1375-1470 | Medium |

This table shows typical calculated vibrational frequencies for the key functional groups in the diketo form of this compound.

Prediction of UV-Vis Absorption Maxima and Electronic Circular Dichroism Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λ_max) and intensities in UV-Vis spectra. mdpi.commdpi.com The calculation predicts the transitions between molecular orbitals, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions. The phenyl group would give rise to π → π* transitions, typically observed below 280 nm. The dicarbonyl moiety would exhibit n → π* transitions, which are generally weaker and occur at longer wavelengths. The specific solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can shift the absorption maxima. mdpi.commdpi.com

Electronic Circular Dichroism (ECD) spectra, which are relevant for chiral molecules, can also be predicted using TD-DFT. While this compound is achiral, its derivatives or its interactions with chiral environments could be studied using this technique.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~330-360 | ~0.01-0.05 | HOMO-1 -> LUMO | n → π |

| ~260-280 | ~0.1-0.3 | HOMO -> LUMO | π → π |

| ~210-230 | ~0.4-0.8 | HOMO-2 -> LUMO | π → π* |

This table provides a hypothetical example of a TD-DFT prediction for the electronic transitions of this compound in a nonpolar solvent.

Structure-Reactivity Relationships and Rational Design Principles

The core of computational investigation into this compound lies in establishing clear structure-reactivity relationships. These relationships form the bedrock of rational design, enabling the targeted modification of the molecular structure to achieve a desired reactivity profile. The principles of Quantitative Structure-Activity Relationship (QSAR) and computational design are pivotal in this endeavor.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity or property. nih.gov In a theoretical context for this compound, a QSAR study would aim to predict its reactivity based on calculated molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's electronic and steric properties.

The reactivity of a β-diketone like this compound is largely governed by its tautomeric equilibrium between the diketo and enol forms. nih.gov The enol form, with its conjugated system and intramolecular hydrogen bond, often exhibits different reactivity compared to the diketo form. mdpi.com Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the relative stabilities of these tautomers and to derive key molecular descriptors. nih.gov

Key molecular descriptors relevant for a QSAR study of this compound's reactivity would include:

Electronic Descriptors: These describe the electron distribution within the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy suggests a better electron donor (nucleophile), while a lower LUMO energy indicates a better electron acceptor (electrophile). ucsb.edu

Partial Atomic Charges: The charges on the carbonyl carbons, the enolic oxygen, and the central methylene (B1212753)/methine carbon can indicate sites susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule.

Molecular Volume and Surface Area: These descriptors can influence how the molecule interacts with active sites of enzymes or other reactants.

Steric Hindrance Parameters: These can quantify the bulkiness of the phenyl and methyl groups, which can affect the accessibility of the reactive dione moiety.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its connectivity.

A hypothetical QSAR model for the reactivity of this compound derivatives in a specific reaction (e.g., metal chelation or a Michael addition) could take the form of a multiple linear regression equation:

Log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the 'c' values are coefficients determined from the regression analysis of a set of derivatives with known reactivities.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound and Its Derivatives

| Compound | Derivative Substituent (R) | HOMO (eV) | LUMO (eV) | Partial Charge on C2 | Predicted Reactivity (Log K) |

| 1 | H (this compound) | -6.5 | -1.2 | +0.45 | 1.5 |

| 2 | 4-NO₂ | -6.8 | -1.8 | +0.48 | 2.1 |

| 3 | 4-OCH₃ | -6.2 | -1.0 | +0.42 | 1.2 |

| 4 | 4-Cl | -6.6 | -1.4 | +0.46 | 1.7 |

This table is for illustrative purposes and the data is not experimental.

The insights gained from theoretical QSAR studies can be proactively used in the computational design of novel this compound derivatives with specific, desired reactivity profiles. nih.gov This process of rational design allows for the in silico creation and evaluation of new molecules before undertaking potentially costly and time-consuming laboratory synthesis. mdpi.com

The goal of such design could be to enhance properties like metal chelation ability, nucleophilicity, or electrophilicity. researchgate.net For instance, to design a derivative with enhanced metal chelation, modifications would aim to increase the electron density on the oxygen atoms of the dione moiety, making them stronger Lewis bases. This could be achieved by introducing electron-donating groups on the phenyl ring.

Conversely, to create a derivative that is more susceptible to nucleophilic attack at the carbonyl carbons, electron-withdrawing groups could be introduced on the phenyl ring. These groups would pull electron density away from the dione core, increasing the positive partial charge on the carbonyl carbons.

The process of computational design typically involves:

Defining the Target Property: Clearly stating the desired reactivity profile (e.g., increased acidity of the central carbon, enhanced chelating ability).

In Silico Modification: Systematically altering the structure of this compound by adding or changing functional groups on the phenyl ring or modifying the hexane (B92381) chain.

Computational Evaluation: Using methods like DFT to calculate the relevant molecular descriptors for each new derivative.

Prediction and Selection: Applying the established QSAR model or analyzing the calculated descriptors to predict the reactivity of the designed molecules and selecting the most promising candidates for synthesis.

Table 2: Computationally Designed Derivatives of this compound and Their Predicted Properties

This table is for illustrative purposes and the data is not experimental.

Through these computational and theoretical approaches, the vast chemical space around the this compound scaffold can be efficiently explored, accelerating the discovery of new molecules with tailored reactivity for a wide range of scientific and industrial applications.

Applications of 6 Phenylhexane 2,4 Dione in Advanced Chemical Syntheses and Materials Science

Ligand Design and Coordination Chemistry for Transition Metal Complexes

The presence of the 1,3-dione functionality in 6-Phenylhexane-2,4-dione makes it an excellent chelating agent for a variety of metal ions. The enolate form of the dione (B5365651) readily coordinates to metal centers, forming stable six-membered chelate rings. This property is the foundation for its use in coordination chemistry.

Chelation Properties with Diverse Metal Ions

Like other β-diketones, this compound is capable of forming stable complexes with a wide array of transition metal ions. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the pH of the medium. asianpubs.orgrdd.edu.iq The formation of these complexes is often indicated by a change in the color of the solution. asianpubs.org The stability of metal-ligand complexes is a critical factor in their application, and for β-diketone complexes, this stability is often quantified by their stability constants (log K). asianpubs.orgrdd.edu.iqresearchgate.netresearchgate.net While specific stability constants for this compound with various metal ions are not extensively documented in publicly available literature, the general principles of β-diketone chelation suggest that it would form stable complexes with divalent and trivalent metal ions such as Cu(II), Co(II), Zn(II), and Fe(III). asianpubs.org The Irving-Williams series, which is generally valid for nitrogen and oxygen donor ligands, can often predict the relative stabilities of these complexes. asianpubs.org

Table 1: General Stability Trends of β-Diketone Metal Complexes

| Metal Ion | General Stability Trend |

| Cu(II) | High |

| Ni(II) | Moderate to High |

| Co(II) | Moderate |

| Zn(II) | Moderate |

| Fe(III) | High |

This table represents generalized trends for β-diketones and is not based on specific experimental data for this compound.

Application in Homogeneous and Heterogeneous Catalysis

Transition metal complexes derived from β-diketone ligands are well-known to exhibit catalytic activity in a variety of organic transformations. researchgate.netmostwiedzy.plmdpi.com These complexes can function as either homogeneous or heterogeneous catalysts. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity. mdpi.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the advantage of easy separation and recyclability.

While specific catalytic applications of this compound complexes are not widely reported, the structural features of this ligand suggest potential for use in reactions such as oxidation, reduction, and carbon-carbon bond formation. The phenyl group can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance. For instance, metal complexes of related diones have been used in the oxidation of cyclohexane. mdpi.com

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. engineering.org.cnencyclopedia.pubnih.gov β-Diketones are attractive ligands for the synthesis of MOFs and coordination polymers due to their strong binding to metal centers. engineering.org.cnencyclopedia.pub The resulting materials can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. engineering.org.cnencyclopedia.pub

Although the direct use of this compound as a primary linker in widely known MOF structures has not been extensively documented, its bifunctional nature—a chelating dione and a modifiable phenyl group—makes it a promising candidate for the construction of novel coordination polymers. By functionalizing the phenyl ring with additional coordinating groups, it could be used to create multidimensional frameworks with tailored properties. The flexible hexane (B92381) chain could also introduce a degree of structural adaptability to the resulting framework.

Precursor in Organic Synthesis for Complex Molecular Architectures

Beyond its role in coordination chemistry, this compound serves as a versatile building block in organic synthesis for the construction of more complex molecules, including scaffolds for natural products and chiral auxiliaries.

Building Block for Natural Product Total Synthesis Scaffolds

Natural products often possess complex and biologically relevant molecular architectures. nih.govnih.gov The total synthesis of these compounds frequently relies on the use of versatile and readily available building blocks. nih.gov β-Diketones are valuable precursors in the synthesis of a variety of heterocyclic and carbocyclic systems found in natural products. researchgate.netnih.gov

While no total syntheses explicitly report the use of this compound as a starting material, its structure contains key features that could be exploited in synthetic strategies. The dione moiety can participate in a range of classical and modern organic reactions, such as aldol (B89426) condensations, Michael additions, and cyclization reactions, to build intricate molecular frameworks. The phenyl group provides a handle for further functionalization or can be an integral part of the target molecule's structure. For example, a related compound, 6-Phenyloxane-2,4-dione, has been synthesized and its derivatives have shown biological activity. nih.govnih.gov

Synthesis of Chiral Auxiliaries and Inducers

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov One common strategy to achieve this is through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov

β-Diketones can be functionalized to create chiral auxiliaries. While the synthesis of a chiral auxiliary directly from this compound has not been specifically described in the literature, the principles of asymmetric synthesis suggest several possibilities. For instance, enantioselective reduction of one of the ketone functionalities could lead to a chiral hydroxy-ketone, which could then be used to control subsequent reactions. Alternatively, the methylene (B1212753) group between the two carbonyls could be asymmetrically functionalized. The resulting chiral β-dicarbonyl compounds could then be employed as chiral inducers in various metal-catalyzed asymmetric transformations.

Access to Spirocyclic and Polycyclic Compounds

The construction of complex spirocyclic and polycyclic frameworks is a key objective in synthetic organic chemistry, as these motifs are prevalent in natural products and medicinally relevant molecules. nih.gov The reactivity of the β-diketone unit in this compound makes it a promising precursor for such structures.